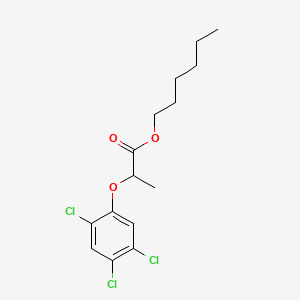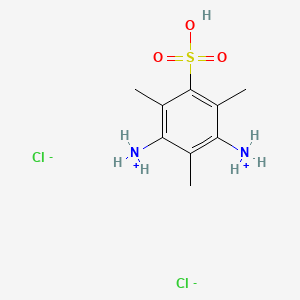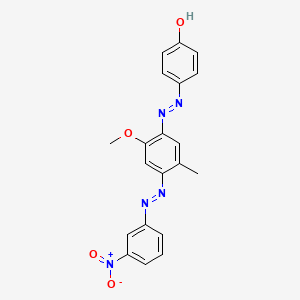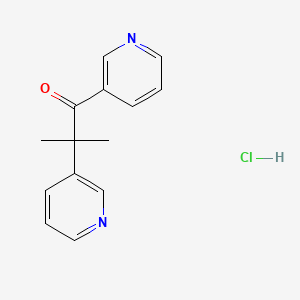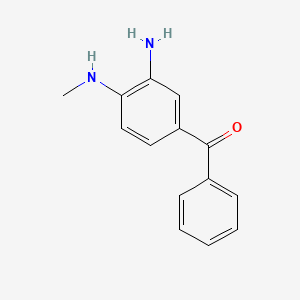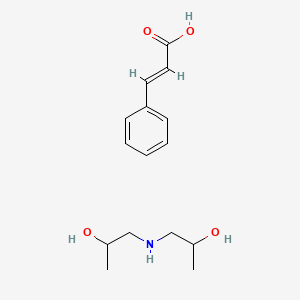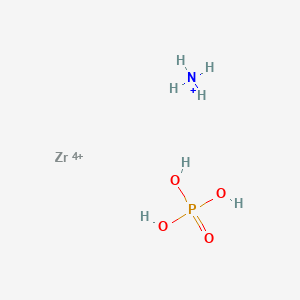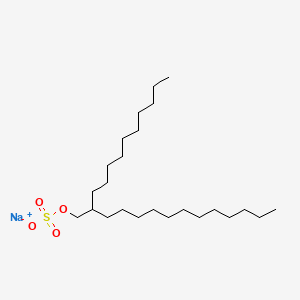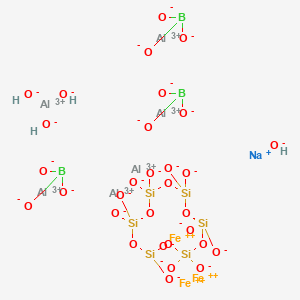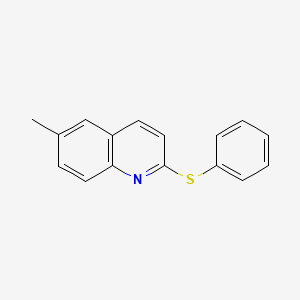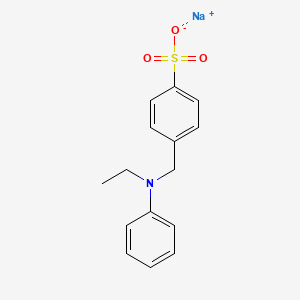
Sodium 4-((ethylanilino)methyl)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-((ethylanilino)methyl)benzenesulphonate is an organic compound with the molecular formula C15H18NNaO3S. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in detergents and other cleaning products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((ethylanilino)methyl)benzenesulphonate typically involves the reaction of 4-((ethylanilino)methyl)benzenesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the sulfonic acid with sodium hydroxide. The reaction conditions usually involve maintaining a temperature of around 25°C to 30°C and a pH of 7 to 8.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-((ethylanilino)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium 4-((ethylanilino)methyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of Sodium 4-((ethylanilino)methyl)benzenesulphonate involves its ability to reduce surface tension, making it an effective surfactant. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is exploited in various applications, including drug delivery and membrane protein studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium benzenesulfonate: Similar in structure but lacks the ethylanilino group.
Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Sodium toluenesulfonate: Similar sulfonate group but with a toluene moiety.
Uniqueness
Sodium 4-((ethylanilino)methyl)benzenesulphonate is unique due to the presence of the ethylanilino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins.
Eigenschaften
CAS-Nummer |
84712-71-0 |
|---|---|
Molekularformel |
C15H16NNaO3S |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
sodium;4-[(N-ethylanilino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H17NO3S.Na/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
SVMHSMPLTMQVSI-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



